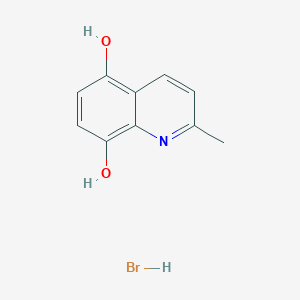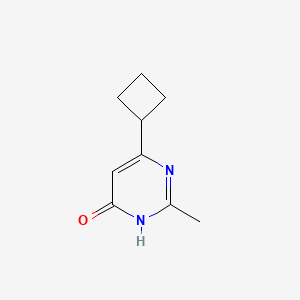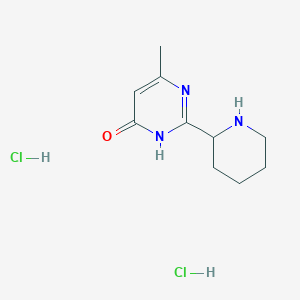
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Overview
Description
Neurotensin (8-13) Trifluoroacetate, often referred to as (Dab9)-Neurotensin (8-13) Trifluoroacetate, is a peptide derived from the Neurotensin receptor-binding domain. It is a synthetic form of Neurotensin (8-13), a peptide hormone that is found in the central nervous system and is involved in the regulation of several physiological processes. The trifluoroacetate form of Neurotensin (8-13) is an important tool for exploring the structure-function relationships of Neurotensin (8-13) and its receptors.
Scientific Research Applications
Role in Physiological and Pathological Processes
Neurotensin, a 13-amino acid peptide, plays a crucial role in a range of physiological and pathological processes across the central nervous system and gastrointestinal tract. Since its discovery, neurotensin has been implicated in diseases such as schizophrenia and colorectal cancer. Research continues to explore the role of neurotensin and its analogs, including (Dab9)-Neurotensin (8-13) Trifluoroacetate, in therapeutic contexts. For instance, neurotensin-based pharmacologic agents have shown promise in animal models for conditions like chronic pain, alcoholism, and cancer, highlighting its potential in developing drugs for various medical conditions (Mustain, Rychahou, & Evers, 2011).
Structure-Activity Relationship and Pain Modulation
Studies on neurotensin's structure-activity relationship have led to the development of peptidomimetic receptor agonists and non-peptidic receptor antagonists. These tools are crucial for exploring neurotensin's mechanisms at tissue and cellular levels, potentially paving the way for new generation analgesics. Notably, neurotensin's antinociceptive effects offer a unique therapeutic avenue distinct from opioid analgesia, suggesting the possibility of developing hybrid analgesics that activate both opioid and neurotensin antinociceptive pathways (Kleczkowska & Lipkowski, 2013).
Regulation of Food Intake
Neurotensin analog agonists based on NT8-13, such as (Dab9)-Neurotensin (8-13) Trifluoroacetate, show potential in modulating food intake and body weight. Research has demonstrated persistent, dose-dependent reductions in weight gain with the administration of NT analogs, indicating neurotensin's involvement in satiety and its potential application in anti-obesity therapies (Fredrickson, Boules, & Richelson, 2014).
Electrophysiological Studies and Neurotensin's Actions
Electrophysiological studies on neurotensin, including its analogs, have explored its modulatory effects on dopamine cells, shedding light on the complex interactions between neurotensin and dopamine neurotransmission. This research is crucial for understanding neurotensin's role in neuropsychiatric disorders and developing targeted therapies (Shi & BUNNEY, 1992).
Neurotensin in Cancer Growth and Diagnostic Tools
Investigations into neurotensin's role in cancer growth have highlighted its involvement in tumor proliferation and the development of neurotensin analogs for tumor imaging. This research underscores the therapeutic and diagnostic potential of neurotensin and its analogs in oncology, offering insights into novel treatments and imaging techniques for cancer (Carraway & Plona, 2006).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJZSFSWJGXCV-CGFWPNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61F3N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dab9)-Neurotensin (8-13) Trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
![4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol](/img/structure/B1436864.png)
![2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436866.png)





![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)